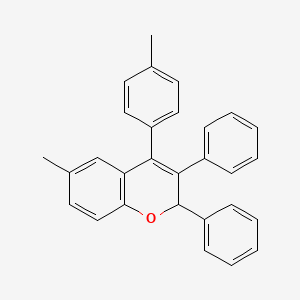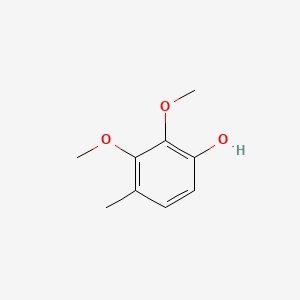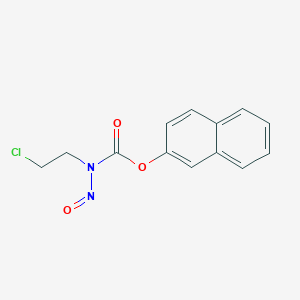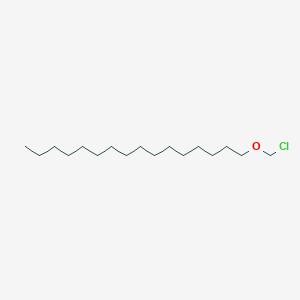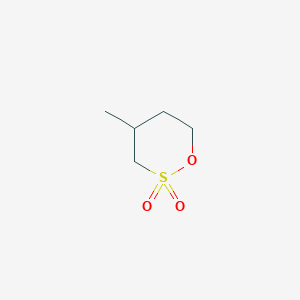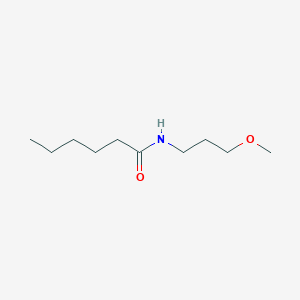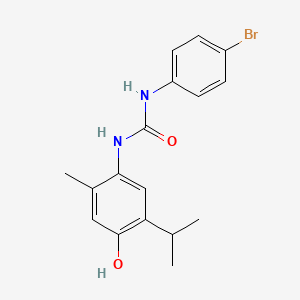
1-Nitro-4-phenylselanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-phenylselanylbenzene is an organic compound characterized by the presence of a nitro group (-NO2) and a phenylselanyl group (-SeC6H5) attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Nitro-4-phenylselanylbenzene typically involves the nitration of 4-phenylselanylbenzene. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions must be carefully controlled to ensure the desired substitution pattern and to avoid over-nitration .
Analyse Chemischer Reaktionen
1-Nitro-4-phenylselanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The phenylselanyl group can be oxidized to form selenoxides or selenones under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-phenylselanylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.
Medicine: Research into the potential therapeutic applications of selenium-containing compounds includes investigations into their antioxidant and anticancer properties.
Wirkmechanismus
The mechanism by which 1-Nitro-4-phenylselanylbenzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the phenylselanyl group can form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-4-phenylselanylbenzene can be compared with other nitrobenzene derivatives and selenium-containing compounds:
Nitrobenzene: Lacks the phenylselanyl group, making it less reactive in certain types of chemical reactions.
4-Nitroanisole: Contains a methoxy group (-OCH3) instead of the phenylselanyl group, leading to different reactivity and applications.
1-Nitro-4-phenylethynylbenzene:
The unique combination of the nitro and phenylselanyl groups in this compound gives it distinct chemical and biological properties that are not found in these similar compounds .
Eigenschaften
CAS-Nummer |
6343-83-5 |
|---|---|
Molekularformel |
C12H9NO2Se |
Molekulargewicht |
278.18 g/mol |
IUPAC-Name |
1-nitro-4-phenylselanylbenzene |
InChI |
InChI=1S/C12H9NO2Se/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H |
InChI-Schlüssel |
GODLLLVHKOXLEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


